molecular formula C22H21N B14718379 2,5-Dimethyl-1,3-diphenyl-2,3-dihydro-1H-isoindole CAS No. 22948-71-6

2,5-Dimethyl-1,3-diphenyl-2,3-dihydro-1H-isoindole

Cat. No.: B14718379
CAS No.: 22948-71-6
M. Wt: 299.4 g/mol
InChI Key: WNNQPZRNHAHWAC-UHFFFAOYSA-N
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Description

2,5-Dimethyl-1,3-diphenyl-2,3-dihydro-1H-isoindole is an organic compound that belongs to the class of isoindoles. Isoindoles are heterocyclic compounds containing a fused ring system composed of a benzene ring and a pyrrole ring. This particular compound is characterized by the presence of two methyl groups and two phenyl groups attached to the isoindole core. It is a white to pale yellow crystalline solid and is known for its stability and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dimethyl-1,3-diphenyl-2,3-dihydro-1H-isoindole can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2,5-dimethyl-1,3-diphenyl-1,3-dihydro-1H-isoindole with a suitable cyclizing agent can yield the desired compound. The reaction typically requires a solvent such as toluene or dichloromethane and is carried out at elevated temperatures, often in the range of 80-120°C .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including the use of catalysts and controlled temperature and pressure, to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethyl-1,3-diphenyl-2,3-dihydro-1H-isoindole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding isoindole derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its reduced forms using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups. Halogenation, nitration, and sulfonation are common substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Chlorine or bromine in the presence of a catalyst such as iron(III) chloride.

Major Products Formed

    Oxidation: Isoindole derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced isoindole compounds with hydrogenated rings.

    Substitution: Halogenated, nitrated, or sulfonated isoindole derivatives.

Scientific Research Applications

2,5-Dimethyl-1,3-diphenyl-2,3-dihydro-1H-isoindole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its stability and unique chemical properties.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,5-Dimethyl-1,3-diphenyl-2,3-dihydro-1H-isoindole involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its biological activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Dimethyl-2-phenyl-2,3-dihydro-1H-benzoimidazole
  • 1,3-Dimethyl-1H-imidazol-3-ium-2-yl

Uniqueness

2,5-Dimethyl-1,3-diphenyl-2,3-dihydro-1H-isoindole is unique due to its specific substitution pattern and the presence of both methyl and phenyl groups. This combination of substituents imparts distinct chemical and physical properties, making it valuable for various applications. Compared to similar compounds, it offers a balance of stability, reactivity, and biological activity .

Properties

CAS No.

22948-71-6

Molecular Formula

C22H21N

Molecular Weight

299.4 g/mol

IUPAC Name

2,5-dimethyl-1,3-diphenyl-1,3-dihydroisoindole

InChI

InChI=1S/C22H21N/c1-16-13-14-19-20(15-16)22(18-11-7-4-8-12-18)23(2)21(19)17-9-5-3-6-10-17/h3-15,21-22H,1-2H3

InChI Key

WNNQPZRNHAHWAC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(N(C2C3=CC=CC=C3)C)C4=CC=CC=C4

Origin of Product

United States

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